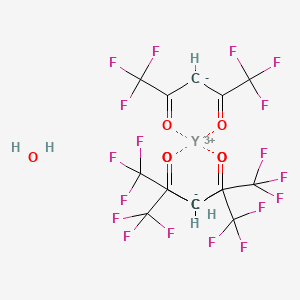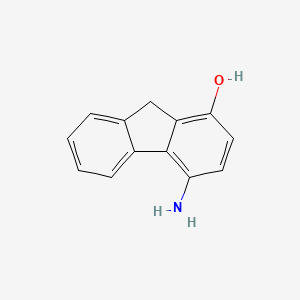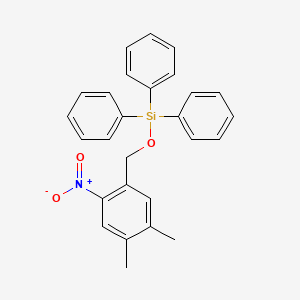
((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane: is a chemical compound with the molecular formula C27H25NO3Si . It is known for its unique structural features, which include a nitrobenzyl group and a triphenylsilane moiety. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane typically involves the reaction of 4,5-dimethyl-2-nitrobenzyl alcohol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane can undergo oxidation reactions, particularly at the nitrobenzyl group.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is used as a protecting group for alcohols and amines in organic synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology: The compound is used in the development of photo-cleavable linkers for biological studies. These linkers can be cleaved using light, allowing for controlled release of attached molecules.
Medicine: Research is ongoing into the potential use of this compound derivatives in drug delivery systems. The photo-cleavable properties make it a candidate for targeted drug release.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its unique structural features contribute to the properties of the final products.
作用機序
The mechanism of action of ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane primarily involves its ability to act as a protecting group. The nitrobenzyl group can be cleaved under specific conditions, releasing the protected functional group. This property is exploited in various chemical and biological applications to control the release of active molecules.
類似化合物との比較
- ((4-Methoxybenzyl)oxy)triphenylsilane
- ((4-Nitrobenzyl)oxy)triphenylsilane
- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane
Comparison:
- ((4-Methoxybenzyl)oxy)triphenylsilane: Similar protecting group properties but with a methoxy substituent instead of dimethyl.
- ((4-Nitrobenzyl)oxy)triphenylsilane: Lacks the dimethyl groups, which can affect the steric and electronic properties.
- ((4,5-Dimethoxy-2-nitrobenzyl)oxy)triphenylsilane: Contains methoxy groups instead of methyl, which can influence the reactivity and stability.
Uniqueness: ((4,5-Dimethyl-2-nitrobenzyl)oxy)triphenylsilane is unique due to the presence of both dimethyl and nitro groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring selective protection and deprotection steps.
特性
CAS番号 |
92449-64-4 |
|---|---|
分子式 |
C27H25NO3Si |
分子量 |
439.6 g/mol |
IUPAC名 |
(4,5-dimethyl-2-nitrophenyl)methoxy-triphenylsilane |
InChI |
InChI=1S/C27H25NO3Si/c1-21-18-23(27(28(29)30)19-22(21)2)20-31-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19H,20H2,1-2H3 |
InChIキー |
AMIFJLDTQDBTBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


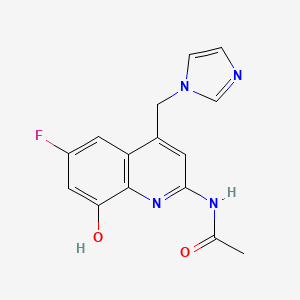
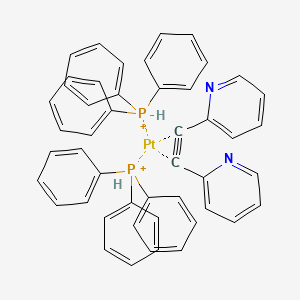

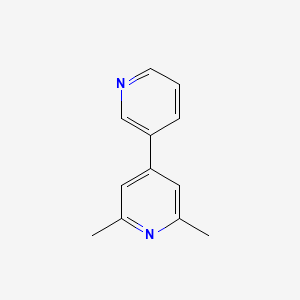
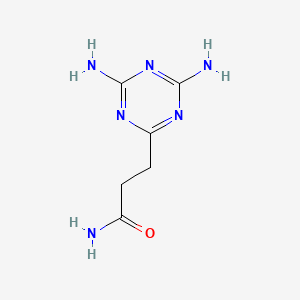



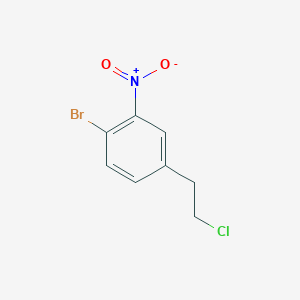
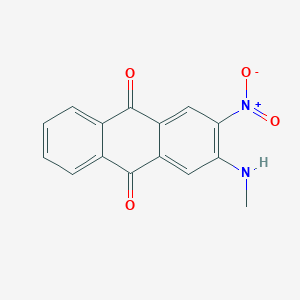
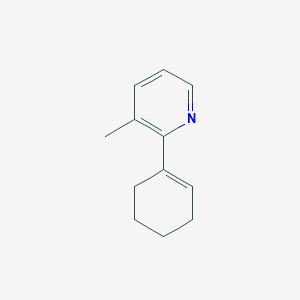
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
